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Compound of Interest

Compound Name: (-)-Cyclopenol

Cat. No.: B7765546

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic and spectrometric data
for the natural product (-)-Cyclopenol. It is intended to serve as a comprehensive resource for
researchers in natural product chemistry, medicinal chemistry, and drug development. This
document presents key Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)
data in a structured format, alongside representative experimental protocols for data
acquisition.

Core Spectroscopic and Spectrometric Data

(-)-Cyclopenol, a benzodiazepine alkaloid, possesses a unigue spiro-oxirane structure. Its
characterization relies heavily on modern spectroscopic techniques. As enantiomers exhibit
identical NMR spectra, the data for the synthetically more accessible (+)-Cyclopenol is
presented here and is directly applicable to (-)-Cyclopenol.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

The *H and 3C NMR data are crucial for the structural elucidation of (-)-Cyclopenol. The
following tables summarize the chemical shifts (d) in parts per million (ppm) and coupling
constants (J) in Hertz (Hz).

Table 1: *H NMR Spectroscopic Data for (+)-Cyclopenol
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Chemical Shift (8)

Position Multiplicity J (Hz)
Ppm

6 7.15 m

7 7.16 m

8 7.56 m

9 7.17 m

10 4.08 S

14 6.15 t 1.8

16 6.70 dd 7.7,1.8
17 7.01 dd 7.7,7.7
18 6.11 d 7.7

19 (N-CHs) 3.19 s

Table 2: 13C NMR Spectroscopic Data for (+)-Cyclopenol
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Position Chemical Shift (6) ppm
2 168.7
3 71.7
5 168.4
6 132.2
7 126.1
8 134.0
9 122.3
10 65.9
11 136.5
12 128.0
13 133.5
14 113.8
15 158.4
16 117.0
17 130.3
18 118.5
19 (N-CHs) 31.7

Mass Spectrometry (MS) Data

High-resolution mass spectrometry (HRMS) provides accurate mass measurements,
confirming the elemental composition of (-)-Cyclopenol. Tandem mass spectrometry (MS/MS)
reveals characteristic fragmentation patterns useful for structural confirmation.

Table 3: High-Resolution Mass Spectrometry Data for (-)-Cyclopenol
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lon Calculated m/z Observed m/z
[M+H]* 311.1026 311.1028
[M+Na]* 333.0846 333.0865

Table 4: Tandem Mass Spectrometry (MS/MS) Fragmentation Data for (-)-Cyclopenol
(IM+Na]* Precursor at m/z 333.0865)

Collision Energy (V)

Fragment lon m/z

Relative Abundance (%)

10 276.0602 100

10 255.0842 21.23
10 257.0210 18.46
20 176.9825 100

20 257.0663 99.66
20 179.9622 71.08
20 274.1757 69.90

Experimental Protocols

The following sections detail representative methodologies for the acquisition of NMR and LC-

MS/MS data for (-)-Cyclopenol, based on standard practices for the analysis of fungal

metabolites.

NMR Spectroscopy Protocol

1. Sample Preparation:

e Accurately weigh 5-10 mg of purified (-)-Cyclopenol.

¢ Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., acetone-

de, chloroform-d, or DMSO-ds) in a clean vial.
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Transfer the solution to a 5 mm NMR tube, ensuring a solvent height of at least 4 cm.
. NMR Data Acquisition:

Instrument: A high-field NMR spectrometer, such as a Bruker Avance 400 MHz or higher,
equipped with a cryoprobe for enhanced sensitivity.

IH NMR:

o Pulse Program: Standard single-pulse experiment (e.g., 'zg30").
o Spectral Width: 12-16 ppm.

o Acquisition Time: 2-3 seconds.

o Relaxation Delay: 1-2 seconds.

o Number of Scans: 16-64, depending on sample concentration.

13C NMR:

o

Pulse Program: Proton-decoupled single-pulse experiment with NOE (e.g., 'zgpg30').

[¢]

Spectral Width: 200-240 ppm.

[¢]

Acquisition Time: 1-2 seconds.

[e]

Relaxation Delay: 2 seconds.

o

Number of Scans: 1024-4096, depending on sample concentration.
2D NMR (COSY, HSQC, HMBC):

o Utilize standard pulse programs and optimize parameters according to the instrument
manufacturer's recommendations.

. Data Processing:
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o Apply an exponential window function to the Free Induction Decay (FID) before Fourier
transformation.

e Manually phase the spectrum and perform baseline correction.

» Calibrate the chemical shift scale to the residual solvent peak (e.g., acetone-ds at 8H 2.05
and 6C 29.84, 206.26).

Liquid Chromatography-Tandem Mass Spectrometry
(LC-MS/MS) Protocol

1. Sample Preparation:

e Prepare a stock solution of purified (-)-Cyclopenol in a suitable solvent (e.g., methanol or
acetonitrile) at a concentration of 1 mg/mL.

 Dilute the stock solution to a final concentration of 1-10 pg/mL with the initial mobile phase
composition.

« Filter the sample through a 0.22 um syringe filter before injection.

2. Liquid Chromatography:

¢ Instrument: A UHPLC or HPLC system coupled to a mass spectrometer.

e Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 um particle size).
» Mobile Phase A: Water with 0.1% formic acid.

» Mobile Phase B: Acetonitrile with 0.1% formic acid.

o Gradient: A typical gradient would be to start at 5-10% B, increase to 95-100% B over 10-15
minutes, hold for 2-3 minutes, and then return to the initial conditions for re-equilibration.

e Flow Rate: 0.2-0.4 mL/min.

e Column Temperature: 30-40 °C.
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e Injection Volume: 1-5 pL.
3. Mass Spectrometry:

 Instrument: A high-resolution mass spectrometer such as a Quadrupole Time-of-Flight (Q-
TOF) or Orbitrap instrument.

« lonization Source: Electrospray lonization (ESI) in positive ion mode.
o Capillary Voltage: 3.0-4.0 kV.
e Source Temperature: 120-150 °C.
o Desolvation Gas Temperature: 350-450 °C.
e MS! Scan Range: m/z 100-1000.
e MS/MS:
o Precursor lon Selection: Isolate the [M+H]* or [M+Na]* ion of (-)-Cyclopenol.

o Collision Energy: Varies depending on the instrument and desired fragmentation (e.g., 10-
40 eV).

o Collision Gas: Argon or Nitrogen.

Data Analysis Workflow

The following diagram illustrates a typical workflow for the acquisition and analysis of
spectroscopic and spectrometric data for a natural product like (-)-Cyclopenol.
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Caption: Workflow for Spectroscopic Analysis of (-)-Cyclopenol.

 To cite this document: BenchChem. [Spectroscopic and Spectrometric Characterization of
(-)-Cyclopenol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b7765546#spectroscopic-data-nmr-mass-

spectrometry-of-cyclopenol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
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and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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